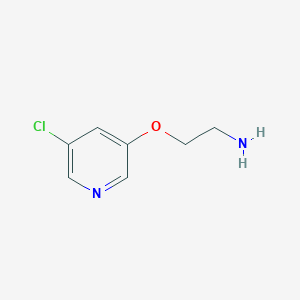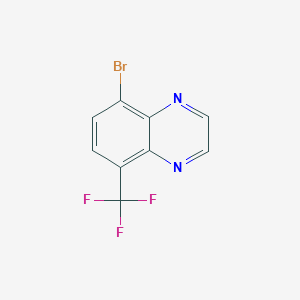
Tert-butyl(3-methylbutyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butyl)-3-methylbutan-1-amine is an organic compound that features a tert-butyl group attached to an amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(tert-Butyl)-3-methylbutan-1-amine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with 3-methylbutan-1-ol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the desired amine.
Industrial Production Methods
In an industrial setting, the production of N-(tert-Butyl)-3-methylbutan-1-amine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process might also incorporate advanced purification techniques such as distillation and crystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-Butyl)-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(tert-Butyl)-3-methylbutan-1-one, while substitution reactions can produce a variety of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(tert-Butyl)-3-methylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-(tert-Butyl)-3-methylbutan-1-amine exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in chemical reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(tert-Butyl)-2-methylpropan-1-amine
- N-(tert-Butyl)-4-methylpentan-1-amine
- N-(tert-Butyl)-3-ethylbutan-1-amine
Uniqueness
N-(tert-Butyl)-3-methylbutan-1-amine is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the tert-butyl group enhances its steric properties, making it a valuable compound in various synthetic applications.
Eigenschaften
Molekularformel |
C9H21N |
|---|---|
Molekulargewicht |
143.27 g/mol |
IUPAC-Name |
N-tert-butyl-3-methylbutan-1-amine |
InChI |
InChI=1S/C9H21N/c1-8(2)6-7-10-9(3,4)5/h8,10H,6-7H2,1-5H3 |
InChI-Schlüssel |
TXCAEAYFOSADGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


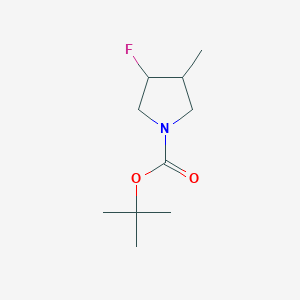
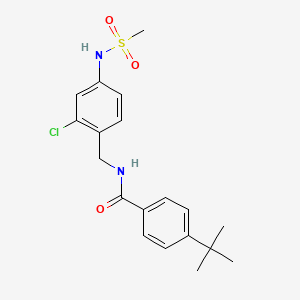
![tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13332812.png)
![(1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine](/img/structure/B13332817.png)
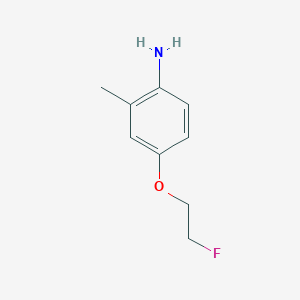

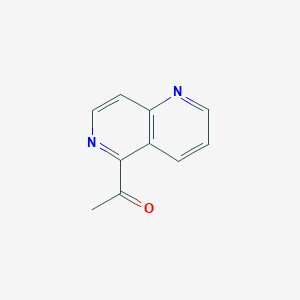

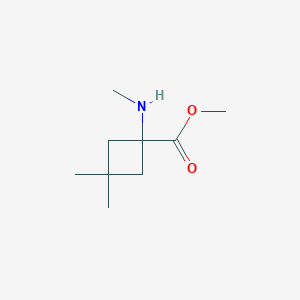
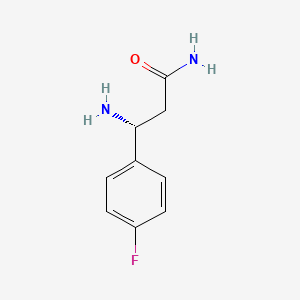
![Rel-ethyl (1R,3r,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13332847.png)
